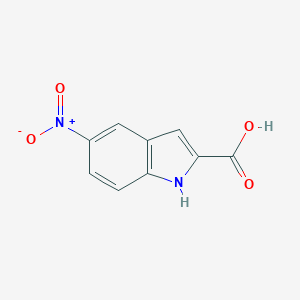

5-Nitroindole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520595. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFOJSCXLFKDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325861 | |

| Record name | 5-Nitroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16730-20-4 | |

| Record name | 16730-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITROINDOLE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure Elucidation of 5-Nitro-1H-indole-2-carboxylic acid: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical synthesis, drug discovery, and materials science. This guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of 5-Nitro-1H-indole-2-carboxylic acid (C₉H₆N₂O₄). Moving beyond a simple recitation of data, we explore the strategic application of modern spectroscopic techniques, emphasizing the causal logic that dictates the experimental sequence. We will demonstrate how data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are synergistically integrated to build a conclusive structural assignment. This document serves as a practical reference for researchers, detailing not only the interpretation of spectral data but also the underlying principles and standardized protocols for their acquisition.

The Analytical Challenge: From Elemental Composition to 3D Structure

The starting point for any structure elucidation is an unknown sample. Our objective is to systematically deconstruct the molecular puzzle presented by 5-Nitro-1H-indole-2-carboxylic acid. The analytical workflow is designed to be a self-validating process, where each subsequent experiment confirms and refines the hypothesis generated by the previous one.

The logical flow of this investigation is paramount. We begin by determining the elemental formula, then identify the functional groups present, and finally, assemble the molecular skeleton by piecing together the connectivity of individual atoms.

Figure 1: A generalized workflow for spectroscopic structure elucidation.

Step I: Determining the Molecular Formula with High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before attempting to build a structure, we must know the constituent parts. HRMS is the definitive technique for establishing the elemental composition of a molecule. Unlike unit-resolution mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm). This precision allows for the calculation of a unique elemental formula.

Trustworthiness: The choice of ionization method is critical. For a molecule like 5-Nitro-1H-indole-2-carboxylic acid, which possesses acidic (carboxylic acid) and polar (nitro group) functionalities, Electrospray Ionization (ESI) is an ideal choice. It is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. We will analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to ensure a comprehensive result. The isotopic pattern of the molecular ion cluster further validates the proposed formula.

Expected HRMS Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₆N₂O₄ | Derived from synthesis and confirmed by HRMS.[1][2] |

| Monoisotopic Mass | 206.0328 Da | The exact mass calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). |

| [M+H]⁺ (Positive Mode) | 207.0400 m/z | Calculated for [C₉H₇N₂O₄]⁺. |

| [M-H]⁻ (Negative Mode) | 205.0255 m/z | Calculated for [C₉H₅N₂O₄]⁻. This is often a stronger signal due to the acidic proton.[3] |

| Key Fragments | [M-H₂O]⁻, [M-NO₂]⁻, [M-COOH]⁻ | Potential fragmentation patterns include the loss of water, the nitro group, or the carboxylic acid group.[4][5][6] |

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be fully dissolved.

-

Instrumentation: Use a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization (Negative Mode):

-

Set the capillary voltage to approximately -3.5 kV.

-

Set the nebulizer gas (N₂) pressure to ~30 psi and the drying gas flow to ~8 L/min at a temperature of 300 °C.

-

Optimize fragmentor voltage to minimize in-source fragmentation and maximize the [M-H]⁻ signal.

-

-

Data Acquisition: Acquire data over a mass range of 50-500 m/z. The instrument should be pre-calibrated with a known standard to ensure high mass accuracy.

-

Analysis: Use the instrument's software to calculate the elemental composition from the accurately measured m/z of the [M-H]⁻ ion.

Step II: Identifying Functional Groups with FT-IR Spectroscopy

Expertise & Experience: With the molecular formula established, FT-IR spectroscopy is employed to rapidly identify the functional groups present. This is achieved by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The presence of the carboxylic acid, nitro, and indole N-H groups will produce highly characteristic absorption bands.

Trustworthiness: The FT-IR spectrum provides a molecular "fingerprint." For carboxylic acids, the O-H stretch is exceptionally broad and distinctive, often spanning from 2500-3300 cm⁻¹.[7] This broadness is a direct result of extensive hydrogen bonding, a phenomenon that validates the presence of the dimer-forming -COOH group.[8] The sharp, strong absorptions corresponding to the nitro group are also unambiguous identifiers.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3350 cm⁻¹ | N-H Stretch | Indole N-H | Confirms the presence of the indole ring nitrogen. |

| 2500-3300 cm⁻¹ (broad) | O-H Stretch | Carboxylic Acid O-H | A hallmark feature of a hydrogen-bonded carboxylic acid.[7] |

| ~1710 cm⁻¹ | C=O Stretch | Carboxylic Acid C=O | Indicates the carbonyl of the acid, typically shifted to lower frequency due to dimerization.[7] |

| 1500-1560 cm⁻¹ | Asymmetric N-O Stretch | Aromatic Nitro Group | Strong, characteristic absorption confirming the -NO₂ group. |

| 1300-1370 cm⁻¹ | Symmetric N-O Stretch | Aromatic Nitro Group | Complements the asymmetric stretch for definitive -NO₂ identification. |

| ~3100 cm⁻¹ | C-H Stretch | Aromatic C-H | Indicates the presence of the aromatic rings. |

Experimental Protocol: FT-IR via ATR

-

Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No KBr pellet is required.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Background Scan: With the ATR crystal clean and uncovered, run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the key absorption bands by their position, intensity, and shape.

Step III & IV: Assembling the Molecular Framework with NMR Spectroscopy

Expertise & Experience: NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. We will use a suite of experiments to first identify the unique proton (¹H) and carbon (¹³C) environments and then piece them together.

Trustworthiness: The combination of 1D and 2D NMR experiments creates a self-validating network of correlations. A structural proposal is only considered correct if it is consistent with all observed NMR data, including chemical shifts, coupling constants, and 2D cross-peaks.

Molecular Structure and Atom Numbering

Figure 2: Structure of 5-Nitro-1H-indole-2-carboxylic acid with standard numbering.

1D NMR (¹H, ¹³C, DEPT-135)

-

¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling). The electron-withdrawing nitro and carboxylic acid groups will cause significant downfield shifts for nearby protons.

-

¹³C NMR: Shows the number of unique carbon environments.

-

DEPT-135: A spectral editing technique that helps distinguish between CH, CH₂, and CH₃ carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C2, C3a, C5, C7a, and the carboxyl C) are absent.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | DEPT-135 |

| COOH | ~13.0, br s | ~161 | Absent |

| N1-H | ~12.6, br s | - | - |

| C2 | - | ~131 | Absent |

| C3 | ~7.4, s | ~110 | Positive (CH) |

| C3a | - | ~130 | Absent |

| C4 | ~8.7, d, J≈2.0 | ~120 | Positive (CH) |

| C5 | - | ~141 | Absent |

| C6 | ~8.1, dd, J≈9.0, 2.0 | ~120 | Positive (CH) |

| C7 | ~7.6, d, J≈9.0 | ~113 | Positive (CH) |

| C7a | - | ~140 | Absent |

Note: The predicted chemical shifts are based on typical values for indole derivatives and the known electronic effects of the substituents. Actual experimental values may vary slightly.[9][10][11]

2D NMR (COSY, HSQC, HMBC)

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect to see a correlation between H6 and H7, and a weaker one between H6 and H4.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C3, C4, C6, C7).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It shows correlations between protons and carbons that are 2-4 bonds away. These "long-range" correlations connect the molecular fragments.

Figure 3: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations for Verification:

-

H3 to C2 and C3a: Confirms the position of H3 on the pyrrole ring.

-

H4 to C5 and C7a: Links the H4 proton to the nitro-substituted carbon and the bridgehead carbon.

-

H7 to C5 and C3a: Links the other side of the benzene ring to the key junction carbons.

-

H3 to Carboxyl Carbon: A crucial correlation that definitively places the carboxylic acid group at the C2 position.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to avoid exchange of the acidic N-H and O-H protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D ¹H Acquisition: Acquire the proton spectrum with a sufficient number of scans. Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

-

1D ¹³C & DEPT-135 Acquisition: Acquire the carbon and DEPT-135 spectra. Reference the carbon spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

-

2D Acquisition (COSY, HSQC, HMBC): Use standard, pre-optimized pulse programs for each 2D experiment. Acquisition times may vary from 30 minutes (COSY, HSQC) to several hours (HMBC) depending on the sample concentration and desired resolution.

-

Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D spectra to identify shifts and multiplicities, then use the 2D spectra to build the connectivity map and confirm the final structure.

Conclusion: A Unified Structural Hypothesis

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

-

Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (n.d.). Analytical Chemistry - ACS Publications. Retrieved from [Link]

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]

-

Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ACS Earth and Space Chemistry. Retrieved from [Link]

-

Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). PMC - NIH. Retrieved from [Link]

-

Mass spectral studies of nitroindole compounds. (2010). TSI Journals. Retrieved from [Link]

-

13C NMR spectra of some indole derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Identification of indole derivatives by two-dimensional NMR-based... (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ResearchGate. Retrieved from [Link]

- The preparation method of 5-nitroindole-2-carboxylic acid. (n.d.). Google Patents.

-

5-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | CAS#:16730-20-4. Chemsrc. Retrieved from [Link]

-

Method for preparing nitro indole-2-carboxylic acid. (2005). Semantic Scholar. Retrieved from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved from [Link]

-

The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. (n.d.). ACS Publications. Retrieved from [Link]

-

This compound (C9H6N2O4). PubChemLite. Retrieved from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved from [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. Retrieved from [Link]

Sources

- 1. 1H-Indole-2-carboxylic acid, 5-nitro- | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - this compound (C9H6N2O4) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 5-Nitroindole-2-carboxylic Acid: Pathways, Mechanisms, and Practical Considerations

Abstract

5-Nitroindole-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and drug development, serving as a versatile precursor for a multitude of pharmacologically active agents, including anti-inflammatory, antimicrobial, and antiviral compounds.[1] Its strategic functionalization, featuring a nitro group for further chemical elaboration and a carboxylic acid moiety for amide coupling and other transformations, renders it an invaluable scaffold in the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis. We will dissect the core methodologies, including the classical Fischer and Reissert indole syntheses, as well as modern approaches involving the strategic nitration of indole and indoline precursors. The causality behind experimental choices, self-validating protocols, and a comparative analysis of the different routes are presented to equip the reader with a comprehensive understanding of this critical synthetic target.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. The introduction of a nitro group at the 5-position and a carboxylic acid at the 2-position of the indole ring significantly enhances the synthetic utility of the molecule. The electron-withdrawing nature of the nitro group influences the reactivity of the indole ring, while also serving as a precursor to the corresponding amine, which opens up a plethora of derivatization possibilities. The carboxylic acid at the 2-position is a key functional handle for amide bond formation, esterification, and other coupling reactions, crucial for building molecular complexity and modulating pharmacokinetic properties.[1][2]

This guide will navigate through the most established and scientifically robust methods for the synthesis of this compound, providing both theoretical understanding and practical, actionable protocols.

Key Synthetic Pathways

The synthesis of this compound can be broadly categorized into two main strategies:

-

Constructing the indole ring with the nitro group already in place.

-

Introducing the nitro group onto a pre-formed indole or indoline-2-carboxylic acid scaffold.

Each approach presents its own set of advantages and challenges, which will be discussed in detail.

The Fischer Indole Synthesis: A Classic and Reliable Route

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole core.[3] This pathway involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3] For the synthesis of this compound, the logical starting materials are p-nitrophenylhydrazine and pyruvic acid or its ester.

Mechanism and Rationale:

The reaction commences with the formation of the p-nitrophenylhydrazone of ethyl pyruvate.[4][5] This intermediate, upon treatment with an acid catalyst such as polyphosphoric acid (PPA), undergoes a[5][5]-sigmatropic rearrangement, followed by the loss of ammonia and subsequent aromatization to yield the indole ring.[3] The use of an ester of pyruvic acid is strategic as it directly installs the desired carboxylic acid precursor at the 2-position. The final step involves the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Fischer Indole Synthesis of this compound

Step 1: Formation of Ethyl 2-((4-nitrophenyl)hydrazono)propanoate

-

Dissolve p-nitrophenylhydrazine hydrochloride in a suitable solvent system, such as an aqueous solution.

-

In a separate vessel, prepare a solution of ethyl pyruvate in ethanol.

-

Add the ethyl pyruvate solution to the p-nitrophenylhydrazine hydrochloride solution with stirring. The reaction is typically carried out at a temperature between 20°C and 60°C for 20-60 minutes.[5]

-

The resulting hydrazone precipitates from the solution and can be collected by filtration, washed with water, and dried.

Step 2: Cyclization to Ethyl 5-nitroindole-2-carboxylate

-

The dried hydrazone is added to a suitable solvent such as benzene or toluene.

-

Polyphosphoric acid (PPA) is used as the acid catalyst for the cyclization. The reaction mixture is heated to between 85°C and 115°C for 20-60 minutes.[5]

-

Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and can be purified by recrystallization. This route has been reported to yield the cyclized product in over 70% yield.[5]

Step 3: Hydrolysis to this compound

-

The ethyl 5-nitroindole-2-carboxylate is suspended in a solution of a base, such as sodium hydroxide in a mixture of water and ethanol.

-

The mixture is stirred at a temperature between 20-30°C for 5-8 hours to effect hydrolysis of the ester.[5]

-

After the hydrolysis is complete, the solution is cooled and acidified with a mineral acid like hydrochloric acid to precipitate the this compound.

-

The final product is collected by filtration, washed with water, and dried. This method is known for its high purity and good overall yield.[4][5]

Diagram: Fischer Indole Synthesis

Caption: Fischer Indole Synthesis Pathway.

The Reissert Indole Synthesis: An Alternative Construction

The Reissert indole synthesis provides another classical route to indole-2-carboxylic acids.[6][7] This method starts with an o-nitrotoluene derivative, which undergoes condensation with diethyl oxalate in the presence of a strong base to form an o-nitrophenylpyruvate ester.[6][7] Subsequent reductive cyclization of this intermediate yields the indole-2-carboxylic acid.

Mechanism and Rationale:

The key steps involve the formation of a carbanion at the methyl group of the o-nitrotoluene, which then acts as a nucleophile, attacking the diethyl oxalate. The resulting o-nitrophenylpyruvate is then subjected to reduction, typically using zinc in acetic acid or iron powder in acetic acid/ethanol.[6][8] The reduction of the nitro group to an amine is followed by an intramolecular cyclization and dehydration to form the indole ring.

Diagram: Reissert Indole Synthesis

Caption: Reissert Indole Synthesis Pathway.

Synthesis via Nitration of Indoline-2-carboxylic Acid Derivatives

An alternative to building the indole ring from scratch is to introduce the nitro group onto a pre-existing indoline-2-carboxylic acid scaffold, followed by dehydrogenation to the indole. This approach can offer good regioselectivity depending on the directing effects of the substituents on the indoline ring.

Mechanism and Rationale:

The nitration of 1-acetylindoline produces 1-acetyl-5-nitroindoline because the N-acetyl group is a para-directing group.[9] In contrast, the nitration of protonated indoline leads to 6-nitroindoline due to the meta-directing effect of the protonated nitrogen.[9] Therefore, to achieve 5-nitro substitution, protection of the indoline nitrogen with an acetyl group is crucial. Following nitration, the acetyl group can be removed, and the resulting 5-nitroindoline-2-carboxylic acid can be dehydrogenated to the desired this compound.

Experimental Protocol: Nitration of 1-Acetylindoline-2-carboxylic Acid Methyl Ester

Step 1: Acetylation of Indoline-2-carboxylic Acid

-

Indoline-2-carboxylic acid is treated with acetic anhydride to protect the nitrogen atom.

Step 2: Esterification

-

The N-acetylated product is then esterified, for example, by reacting with methanol in the presence of an acid catalyst to yield methyl 1-acetylindoline-2-carboxylate.

Step 3: Nitration

-

The methyl 1-acetylindoline-2-carboxylate is carefully nitrated using a nitrating agent such as nitric acid in sulfuric acid at low temperatures to introduce the nitro group at the 5-position.

Step 4: Dehydrogenation

-

The resulting methyl 1-acetyl-5-nitroindoline-2-carboxylate is then dehydrogenated to the corresponding indole. A common reagent for this step is manganese dioxide (MnO2) in a solvent like toluene, heated at reflux.[9][10] This approach has been reported to yield methyl 5-nitroindole-2-carboxylate in a 40% total yield from methyl 1-acetylindoline-2-carboxylate.[9][10]

Step 5: Hydrolysis

-

The final step is the hydrolysis of the methyl ester to the carboxylic acid, as described in the Fischer indole synthesis protocol.

Diagram: Synthesis via Nitration of Indoline

Caption: Synthesis via Nitration of Indoline.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Fischer Indole Synthesis | p-Nitrophenylhydrazine, Ethyl pyruvate | Polyphosphoric acid | >70% (cyclization step)[5] | High yield, reliable, well-established. | Requires handling of hydrazine derivatives. |

| Reissert Indole Synthesis | 2,4-Dinitrotoluene, Diethyl oxalate | Strong base (e.g., NaOEt), Reducing agent (e.g., Zn/AcOH) | Moderate | Utilizes readily available starting materials. | Can have lower yields compared to Fischer synthesis. |

| Nitration of Indoline | Indoline-2-carboxylic acid | Acetic anhydride, Nitrating agent, MnO2 | ~40% (overall)[9][10] | Avoids hydrazine, good control of regioselectivity. | Multi-step process, moderate overall yield. |

Conclusion and Future Perspectives

The synthesis of this compound is a well-established field with several reliable methods at the disposal of the synthetic chemist. The Fischer indole synthesis remains a popular and high-yielding choice, while the nitration of indoline derivatives offers a valuable alternative with good control over regioselectivity. The choice of a specific pathway will often depend on the availability of starting materials, scalability, and the specific requirements of the research project.

Future research in this area may focus on the development of more sustainable and environmentally friendly synthetic methods, such as those employing catalytic systems that avoid stoichiometric, harsh reagents. Furthermore, the exploration of novel indole synthesis methodologies, such as the Larock indole synthesis, for the direct and efficient production of this compound and its derivatives could open up new avenues for the synthesis of complex, biologically active molecules.[11][12][13][14]

References

- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (URL not available)

-

Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid. Semantic Scholar. [Link]

- CN100491350C - The preparation method of this compound - Google P

-

Reissert indole synthesis - Wikipedia. [Link]

- Reissert Indole Synthesis. (URL not available)

-

Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchGate. [Link]

- Synthesis and Chemistry of Indole. (URL not available)

-

Reissert indole synthesis - chemeurope.com. [Link]

-

Hemetsberger-Knittel Indole Synthesis - SynArchive. [Link]

-

(PDF) Reissert Indole Synthesis - ResearchGate. [Link]

-

Larock indole synthesis - Grokipedia. [Link]

-

Hemetsberger indole synthesis - Wikipedia. [Link]

-

Larock indole synthesis - Wikipedia. [Link]

-

Reissert Indole Synthesis - YouTube. [Link]

-

Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz;,3-Dinitroindoles1 - ElectronicsAndBooks. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. [Link]

-

The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1 - ACS Publications. [Link]

-

β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. [Link]

-

Fischer indole synthesis - Wikipedia. [Link]

-

Larock Indole Synthesis - SynArchive. [Link]

- SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS - Insubria.

-

Sandmeyer reaction - L.S.College, Muzaffarpur. [Link]

-

Sandmeyer Reaction - J&K Scientific LLC. [Link]

-

The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. CN100491350C - The preparation method of this compound - Google Patents [patents.google.com]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Reissert_indole_synthesis [chemeurope.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data for 5-Nitroindole-2-Carboxylic Acid: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-nitroindole-2-carboxylic acid, a key intermediate in various synthetic and pharmaceutical applications. For researchers, scientists, and professionals in drug development, accurate structural elucidation is paramount. This document is structured to provide not only the anticipated spectral data but also the scientific rationale behind the expected observations, grounded in established principles of spectroscopic analysis. The data herein is a synthesis of theoretical knowledge and comparative analysis with structurally related compounds, offering a robust framework for the characterization of this compound.

Molecular Structure and Key Features

This compound possesses a rigid bicyclic indole core, functionalized with a carboxylic acid group at the 2-position and a nitro group at the 5-position. These functional groups are the primary determinants of the molecule's chemical and spectroscopic properties. The electron-withdrawing nature of both the nitro group and the carboxylic acid significantly influences the electron density distribution within the aromatic system, leading to characteristic shifts in nuclear magnetic resonance (NMR) spectra and distinct vibrational modes in infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the anticipated ¹H and ¹³C NMR spectra of this compound, with chemical shifts referenced to tetramethylsilane (TMS).

Expected ¹H NMR Spectral Data

The expected proton NMR data is presented in Table 1. The interpretation is based on the analysis of indole-2-carboxylic acid and 5-nitroindole to predict the chemical shifts and coupling patterns for the target molecule.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~12.5 | br s | - |

| H3 | ~7.5 | s | - |

| H4 | ~8.1 | dd | J = 9.0, 2.2 |

| H6 | ~7.8 | d | J = 9.0 |

| H7 | ~8.6 | d | J = 2.2 |

| COOH | ~13.5 | br s | - |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The choice of DMSO-d₆ as a solvent is crucial for observing the acidic protons of the carboxylic acid and the N-H of the indole ring, which would otherwise undergo rapid exchange in protic solvents.

-

Downfield Protons (H4, H6, H7): The protons on the benzene ring are significantly deshielded due to the strong electron-withdrawing effect of the nitro group at the 5-position. H7 is expected to be the most downfield proton due to its ortho position to the nitro group. The ortho coupling (J ≈ 9.0 Hz) between H6 and H7 and the meta coupling (J ≈ 2.2 Hz) between H4 and H6 will result in a doublet of doublets for H4, a doublet for H6, and a doublet for H7.

-

Pyrrole Ring Proton (H3): The H3 proton is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electron-withdrawing carboxylic acid group at the 2-position.

-

Acidic Protons (H1 and COOH): The N-H proton of the indole (H1) and the carboxylic acid proton are both expected to be broad singlets at very downfield chemical shifts, characteristic of acidic protons in DMSO-d₆. The spectrum of the parent indole-2-carboxylic acid in DMSO-d₆ shows the N-H proton at approximately 11.8 ppm and the carboxylic acid proton around 13.0 ppm[1]. The presence of the electron-withdrawing nitro group is expected to shift these even further downfield.

Expected ¹³C NMR Spectral Data

The predicted carbon NMR data is summarized in Table 2. The chemical shifts are estimated based on the known effects of nitro and carboxylic acid substituents on the indole ring system.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Label | Chemical Shift (δ, ppm) |

| C2 | ~138 |

| C3 | ~110 |

| C3a | ~128 |

| C4 | ~118 |

| C5 | ~142 |

| C6 | ~115 |

| C7 | ~120 |

| C7a | ~139 |

| COOH | ~163 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically appearing in the 160-185 ppm region for aromatic carboxylic acids[2].

-

Carbons Attached to Heteroatoms: C2, bonded to the nitrogen and the carboxylic acid, and C7a, the bridgehead carbon adjacent to the nitrogen, are expected to be significantly downfield.

-

Effect of the Nitro Group: C5, directly attached to the nitro group, will be deshielded and appear at a high chemical shift. The other carbons on the benzene ring (C4, C6, and C7) will also have their chemical shifts influenced by the nitro group's strong electron-withdrawing and resonance effects. The parent 5-nitroindole shows carbon signals in the aromatic region that can be used as a reference[3].

-

Pyrrole Ring Carbons: C3 is expected to be the most upfield of the aromatic carbons.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is provided below. Instrument-specific parameters may require optimization.

Workflow for NMR Analysis

Caption: Generalized workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] Ensure the sample is fully dissolved.

-

Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and performing baseline correction.

-

Data Analysis: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Integrate the proton signals and determine their multiplicities. Assign the peaks to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The expected IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300-2500 | Broad |

| N-H stretch (Indole) | ~3300 | Medium |

| C-H stretch (Aromatic) | ~3100 | Medium |

| C=O stretch (Carboxylic acid) | 1725-1700 | Strong |

| N-O stretch (Asymmetric) | 1550-1500 | Strong |

| N-O stretch (Symmetric) | 1350-1300 | Strong |

| C-O stretch (Carboxylic acid) | 1320-1210 | Medium |

| O-H bend (Carboxylic acid) | 1440-1395 | Medium |

Expertise & Experience: Interpreting the FT-IR Spectrum

-

Carboxylic Acid Vibrations: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band from 3300-2500 cm⁻¹, which is due to strong hydrogen bonding.[1][5][6] The sharp and intense C=O stretching absorption is expected between 1725-1700 cm⁻¹.[6] The C-O stretch and O-H bend also provide confirmatory evidence for the carboxylic acid group.[1]

-

Nitro Group Vibrations: The presence of the nitro group will be confirmed by two strong absorptions corresponding to the asymmetric and symmetric N-O stretching vibrations, typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

Indole N-H Stretch: A medium intensity peak around 3300 cm⁻¹ is expected for the N-H stretch of the indole ring. This may sometimes be obscured by the broad O-H band of the carboxylic acid.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often the most convenient.

Workflow for FT-IR Analysis (ATR)

Caption: Generalized workflow for FT-IR analysis using an ATR accessory.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and the ATR accessory is clean.

-

Background Scan: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Lower the press arm to apply firm and even pressure to the sample.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal and the press arm tip thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

-

Data Analysis: Identify and label the characteristic absorption peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

| [M-H]⁻ | 205.0255 |

| [M+H]⁺ | 207.0400 |

| [M+Na]⁺ | 229.0220 |

Expertise & Experience: Interpreting the Mass Spectrum

-

Molecular Ion: In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z of approximately 205.03. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 207.04 and the sodium adduct [M+Na]⁺ at m/z 229.02 are likely to be observed.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the determination of the elemental formula by providing a highly accurate mass measurement, which can be compared to the theoretical mass of C₉H₆N₂O₄.

Experimental Protocol for ESI-MS

The following is a general protocol for ESI-MS analysis.

Workflow for ESI-MS Analysis

Caption: Generalized workflow for ESI-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7] For positive ion mode, a small amount of formic acid can be added to aid protonation. For negative ion mode, a trace of ammonium hydroxide can be used to facilitate deprotonation.

-

Instrumentation: The sample solution is introduced into the mass spectrometer's electrospray source, typically via direct infusion with a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: A high voltage is applied to the ESI needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Conclusion

This guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. By leveraging ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, researchers can confidently confirm the structure and purity of this important chemical entity. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Blair, S. L., MacMillan, S. N., Drozd, G. T., Goldstein, A. H., & DeCaluwe, S. C. (2014). Method for Characterization of Low Molecular Weight Organic Acids in Atmospheric Aerosols Using Ion Chromatography Mass Spectrometry. Analytical Chemistry, 86(14), 7049–7056. [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-2-carboxylic acid. PubChem. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. [Link]

-

Waters. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

-

Chemistry LibreTexts. (2022, September 5). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Agilent Technologies. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. [Link]

-

Balci, M. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. In Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

Sources

- 1. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. 5-Nitroindole(6146-52-7) 13C NMR spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

5-Nitroindole-2-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 5-Nitroindole-2-carboxylic Acid: Properties, Synthesis, and Applications in Modern Research

Introduction

This compound is a versatile heterocyclic compound that serves as a pivotal building block in organic synthesis and medicinal chemistry. Its indole scaffold, functionalized with both a nitro group and a carboxylic acid, provides a unique combination of reactivity and structural rigidity, making it an ideal starting material for the development of complex, biologically active molecules.[1] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental properties, synthesis methodologies, key chemical transformations, and significant applications, with a focus on the causal reasoning behind experimental choices.

Physicochemical and Structural Properties

This compound typically appears as a light yellow powder or crystalline solid.[1][2][3] The presence of the electron-withdrawing nitro group and the acidic carboxylic acid moiety significantly influences its chemical behavior and solubility, making it sparingly soluble in water but soluble in common organic solvents.[2] These functional groups are the primary sites for chemical modification, rendering the molecule a valuable intermediate.

A summary of its core properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₄ | [1][4][5][6] |

| Molecular Weight | 206.16 g/mol | [1][4][6] |

| CAS Number | 16730-20-4 | [1][4] |

| IUPAC Name | 5-nitro-1H-indole-2-carboxylic acid | [5] |

| Synonyms | 5-Nitro-1H-indole-2-carboxylic acid, 5-Nitro-2-indolecarboxylic acid | [1][6] |

| Appearance | Light yellow powder / crystalline solid | [1][2][3] |

| Purity (Typical) | ≥98% | [1] |

| Predicted pKa | 4.09 ± 0.30 | [7] |

| Storage Conditions | Store at 0-8 °C, in a cool, dry place | [1][7] |

Synthesis Methodologies

The synthesis of this compound is most reliably achieved through the Fischer indole synthesis, a classic and robust method for forming the indole ring system. An alternative approach involves the direct nitration of an indoline precursor followed by dehydrogenation.

Primary Route: Fischer Indole Synthesis

This method involves the acid-catalyzed cyclization of a phenylhydrazone. For this compound, the synthesis starts with p-nitrophenylhydrazine and ethyl pyruvate.[8][9] The process is advantageous due to its high purity and good overall yield.[8][9]

The workflow for this synthesis is depicted below.

Caption: Fischer Indole Synthesis workflow for this compound.

Experimental Protocol: Fischer Indole Synthesis [8][9]

-

Part 1: Hydrazone Formation

-

Prepare an aqueous solution of p-nitrophenylhydrazine hydrochloride.

-

Separately, prepare an ethanolic solution of ethyl pyruvate.

-

Combine the two solutions and stir at a controlled temperature (e.g., 20-60°C) for 20-60 minutes.

-

Collect the resulting precipitate, which is the intermediate ethyl pyruvate-4-nitrophenylhydrazone, via filtration.

-

Causality Note: This condensation reaction is a standard method for forming hydrazones. The choice of aqueous and ethanolic solutions facilitates the reaction between the water-soluble hydrochloride salt and the alcohol-soluble pyruvate.

-

-

Part 2: Cyclization

-

Suspend the dried hydrazone intermediate in a suitable solvent such as toluene or xylene.[9]

-

Add polyphosphoric acid (PPA) as the catalyst.

-

Heat the mixture to 85-115°C and maintain for 20-60 minutes. PPA serves as both a strong acid catalyst and a dehydrating agent, which is essential for the intramolecular electrophilic substitution and subsequent aromatization that forms the indole ring.

-

Upon completion, the reaction yields 5-nitroindole-2-ethyl carboxylate.

-

-

Part 3: Hydrolysis and Acidification

-

Subject the ethyl ester intermediate to alkaline hydrolysis (e.g., using NaOH or KOH) at 20-30°C for 5-8 hours to saponify the ester to a carboxylate salt.

-

After hydrolysis, acidify the reaction mixture with hydrochloric acid (HCl).

-

The final product, this compound, will precipitate out of the aqueous solution.

-

Collect the solid crude product by filtration, wash with water to remove inorganic salts, and dry. The resulting product typically has a purity of >98% (HPLC).[9]

-

Alternative Route: Nitration of Indoline-2-carboxylic Acid

An alternative strategy involves the protection and subsequent nitration of an indoline precursor. For instance, methyl 1-acetylindoline-2-carboxylate can be nitrated to introduce the nitro group at the 5-position. This is followed by deprotection and dehydrogenation (oxidation) using a reagent like manganese dioxide (MnO₂) to aromatize the indoline ring to the indole system, yielding the desired product.[10] This method is particularly useful when specific substitution patterns are required.

Key Chemical Transformations

The dual functionality of this compound allows for a wide range of subsequent reactions, making it a versatile scaffold. The carboxylic acid can undergo esterification or amidation, while the nitro group can be reduced to an amine, which can then be further functionalized.

Caption: Key chemical transformations of this compound.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes the reduction of the ethyl ester of this compound to its corresponding 5-amino derivative, a crucial step for creating diverse compound libraries.[11]

-

Dissolve Ethyl 5-nitroindole-2-carboxylate (1 equivalent) in ethanol (EtOH).

-

Add ammonium formate (NH₄COOH, 4 equivalents) as a solid. Ammonium formate serves as an efficient in-situ hydrogen donor in catalytic transfer hydrogenation.

-

Under an inert nitrogen (N₂) atmosphere, add 5% Palladium on carbon (Pd/C) catalyst (10% by weight).

-

Heat the resulting mixture to reflux for approximately 30 minutes, monitoring the reaction by TLC.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional EtOH to ensure complete recovery of the product.

-

Remove the solvent from the combined filtrate in vacuo to yield the product, 5-amino-1H-indole-2-carboxylic acid ethyl ester.

Applications in Drug Discovery and Development

This compound is not merely a synthetic intermediate but a foundational scaffold for pharmacologically active agents. Its derivatives have demonstrated significant potential in several therapeutic areas.

Precursor for DNA-Interactive Antibiotics

The corresponding aminoindole carboxylic acids, derived from this compound, are key building blocks for synthesizing analogs of potent, sequence-selective DNA-interactive antibiotics such as CC-1065.[10][12] The indole structure plays a crucial role in fitting within the minor groove of DNA, enabling the molecule to exert its biological effect.

Development of Novel HIV-1 Integrase Inhibitors

Recent research has identified indole-2-carboxylic acid derivatives as a promising scaffold for novel HIV-1 integrase strand transfer inhibitors (INSTIs).[13] The mechanism involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the indole nucleus, which is critical for inhibiting the viral DNA integration process.[13]

The this compound framework is used strategically in this context. The C5 position is a key site for modification to enhance binding affinity and explore structure-activity relationships (SAR). For example, the nitro group can be used as a handle for further derivatization or can be reduced to an amine to introduce new functionalities.

Caption: Conceptual workflow for developing HIV-1 integrase inhibitors from the scaffold.

Other Research Applications

The compound is also explored for its potential in creating anti-inflammatory, analgesic, and antimicrobial agents.[1] Furthermore, its unique electronic properties make it a candidate for investigation in the development of novel agrochemicals, such as herbicides or fungicides.[1]

Conclusion

This compound is a high-value chemical entity whose strategic importance is well-established in pharmaceutical and chemical research. Its accessible synthesis and the versatile reactivity of its functional groups provide a robust platform for the creation of diverse and complex molecular architectures. As demonstrated by its application in the development of next-generation therapeutics like HIV-1 integrase inhibitors, this compound will continue to be a cornerstone for innovation in drug discovery and organic synthesis.

References

-

Moody, C. J., & Swann, E. (1993). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Synthesis, 1993(11), 1115-1116. Retrieved January 7, 2026, from [Link]

-

Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid. Semantic Scholar. Retrieved January 7, 2026, from [Link]

- Shi, X. (2009). The preparation method of this compound. (CN100491350C). Google Patents.

-

ChemBK. (n.d.). 5-NITROINDOLE-2-CARBOXYLICAICD. Retrieved January 7, 2026, from [Link]

-

Chemsrc. (n.d.). 5-NITRO-1H-INDOLE-2-CARBOXYLIC ACID. Retrieved January 7, 2026, from [Link]

-

Wang, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 192, 112185. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved January 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 5-Nitro-1H-indole-2-carboxylic Acid | 16730-20-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 96% | Fisher Scientific [fishersci.ca]

- 7. Page loading... [wap.guidechem.com]

- 8. scispace.com [scispace.com]

- 9. CN100491350C - The preparation method of this compound - Google Patents [patents.google.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Nitroindole Derivatives

Foreword

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for ligands targeting a wide array of biological receptors.[1][2][3][4] When functionalized with a nitro (NO₂) group, the resulting nitroindole derivatives exhibit profoundly altered electronic properties and a distinct profile of biological activities. The strong electron-withdrawing nature of the nitro group modulates the reactivity and binding interactions of the indole ring system, making these compounds a fertile ground for the discovery of novel therapeutics.[5][6][7] This guide provides an in-depth exploration of the multifaceted biological activities of nitroindole derivatives, focusing on the underlying mechanisms of action, supported by field-proven experimental insights and protocols for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting the Engines of Malignancy

Nitroindole derivatives have emerged as potent anticancer agents, acting through diverse and sophisticated mechanisms that interfere with the core processes of tumor growth and survival.[8][9]

Mechanism I: Transcriptional Repression via G-Quadruplex DNA Stabilization

A primary strategy employed by cancer cells is the rampant overexpression of oncogenes, such as c-Myc. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of folding into a non-canonical four-stranded DNA structure known as a G-quadruplex (G4). The formation of this structure acts as a silencer, impeding transcriptional machinery.

Certain 5- and 7-nitroindole derivatives have been specifically designed to act as G4 ligands.[5][10][11] Their planar aromatic core allows them to stack onto the terminal G-tetrads of the G4 structure, effectively locking it into its transcriptionally silent conformation.[10][12] This binding event prevents the recruitment of transcription factors, leading to a significant downregulation of c-Myc protein expression and a subsequent suppression of tumor cell proliferation.[5][11] The causality here is direct: stabilizing the "off" switch of a critical oncogene leads to cell cycle arrest and apoptosis.[10][11]

Caption: G-Quadruplex stabilization by a nitroindole derivative.

Mechanism II: Disruption of Pro-Survival Signaling Pathways

The PI3K/Akt/mTOR signaling cascade is a critical pathway for cell survival, proliferation, and metabolism that is frequently hyperactivated in cancer. Indole derivatives, including those bearing a nitro group, have been shown to modulate this pathway.[5] By inhibiting key kinases within this cascade, nitroindole compounds can halt the downstream signals that promote cell growth, leading to cell cycle arrest and apoptosis.[5][8]

Caption: Inhibition of the PI3K/Akt/mTOR pro-survival pathway.

Quantitative Data: Anticancer Activity of Nitroindole Derivatives

The in vitro cytotoxic activity of nitroindole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the compound concentration required to inhibit the growth of a cancer cell line by 50%.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical Cancer) | 5.08 | c-Myc G-quadruplex binder | [5][10] |

| Substituted 7-nitroindole-2-carboxylic acid | Various | Varies | Fructose-1,6-bisphosphatase inhibitor | [5] |

| Indole-sulfonamide conjugate | Various (e.g., HeLa) | 0.24 - 0.59 | Tubulin polymerization inhibitor | [13] |

| 4-NO₂ Indole Conjugate | MCF-7 (Breast Cancer) | 14.5 | Apoptosis Induction | [9] |

| 4-NO₂ Indole Conjugate | HepG2 (Liver Cancer) | 18.3 | Apoptosis Induction | [9] |

Experimental Protocol: c-Myc G-Quadruplex Fluorescence Intercalator Displacement (FID) Assay

This protocol provides a self-validating system to identify and characterize compounds that bind to the c-Myc G4 structure. The rationale is that a fluorescent probe, Thiazole Orange (TO), fluoresces strongly when bound to the G4 DNA. A successful G4-binding compound will displace TO, causing a measurable decrease in fluorescence.

Methodology:

-

Preparation of G4 DNA: A solution of the c-Myc promoter G4-forming oligonucleotide sequence is prepared in an appropriate assay buffer (e.g., 25 mM KPi, 70 mM KCl, pH 7.0). To ensure proper folding, the solution is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature.[14]

-

Assay Setup: In a 96-well microplate, the annealed G4 DNA and the fluorescent dye TO are added to the assay buffer.[10]

-

Compound Addition: The test nitroindole derivatives are serially diluted and added to the wells. A control well containing DNA and TO without any test compound is included.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 15 minutes), protected from light, to allow binding equilibrium to be reached.

-

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths for TO (e.g., λex=501 nm, λem=539 nm).[10]

-

Data Analysis: The decrease in fluorescence intensity is plotted against the compound concentration. The concentration of the compound that displaces 50% of the fluorescent probe (DC₅₀) is calculated, which serves as a measure of the compound's G4 binding affinity.

Antimicrobial Activity: A Multi-Pronged Attack

The nitro group is a well-established pharmacophore in antimicrobial drug design.[6][7] Nitroindoles leverage this functionality to exert potent activity against a broad spectrum of bacteria and fungi.

Mechanism: Reductive Activation and Cellular Havoc

The primary mechanism of action for many nitroaromatic compounds is reductive activation.[6][7] This process is particularly effective in anaerobic or microaerophilic environments, such as those found within certain bacteria or biofilms.

-

Entry & Reduction: The nitroindole derivative enters the microbial cell.

-

Radical Formation: Intracellular reductases reduce the nitro group (NO₂) to highly reactive intermediates, such as nitroso (NO) and superoxide radicals.[6][7][15]

-

Macromolecular Damage: These toxic radicals are non-specific and wreak havoc within the cell, covalently binding to and damaging critical macromolecules like DNA, leading to strand breaks, nuclear damage, and ultimately, cell death.[6][7]

A key advantage of this mechanism is that it is difficult for microbes to develop resistance against such a widespread and non-specific assault.

Dual Mode of Action: Topoisomerase Inhibition

Recent studies on indolin-2-one nitroimidazole derivatives have revealed an unexpected and sophisticated dual mode of action against aerobic bacteria like Staphylococcus aureus.[15] In addition to the classic reductive activation, these compounds directly inhibit Topoisomerase IV, an essential enzyme responsible for decatenating replicated DNA during cell division.[15] This dual attack—damaging existing DNA through radicals while simultaneously preventing the segregation of newly synthesized DNA—creates a powerful synergistic effect that impairs resistance development.[15]

Caption: Dual antimicrobial mechanism of certain nitroindoles.

Quantitative Data: Antimicrobial Spectrum

The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative | Staphylococcus aureus | 6.25 | [16] |

| Indole-triazole derivative | Staphylococcus aureus | 6.25 | [16] |

| Indole-triazole derivative | Candida krusei | 3.125 - 6.25 | [16] |

| Halogenated nitro derivatives | Staphylococcus aureus | 15.6 - 62.5 | [7] |

| Halogenated nitro derivatives | Candida sp. | 15.0 - 62.5 | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a compound. The protocol is designed for reproducibility and standardization.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable growth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[14]

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test nitroindole compound in the growth medium.[14][16]

-

Inoculation: Inoculate each well with the standardized bacterial or fungal suspension.

-

Controls: Include a positive control (microorganism and medium, no compound) to ensure microbial viability and a negative control (medium only) to check for sterility.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[14]

-

Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.

Anti-inflammatory and Antiviral Activities

Anti-inflammatory Effects

Nitroindole derivatives have demonstrated significant potential in modulating inflammatory responses. Their mechanisms often involve the inhibition of key enzymes and signaling pathways that propagate inflammation.

-

Cyclooxygenase (COX) Inhibition: Some indole derivatives function as COX inhibitors, blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[17]

-

Cytokine and Mediator Suppression: In cellular models, certain derivatives significantly reduce the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in macrophages stimulated by lipopolysaccharide (LPS).[2][18] This effect is often linked to the downregulation of the NF-κB signaling pathway.[18]

Antiviral Potential

The indole scaffold is present in numerous approved antiviral drugs, and nitro-substituted derivatives are being actively investigated.[4][19] Their mechanisms target various stages of the viral life cycle.

-

Entry and Fusion Inhibition: Derivatives of Arbidol, an indole-containing antiviral, have shown strong anti-HCV effects by preventing the virus from entering and fusing with host cells.[19]

-

Enzyme Inhibition: Other indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs used to treat HIV-1 by blocking the conversion of viral RNA to DNA.[19][20][21]

Conclusion and Future Perspectives

The nitroindole scaffold is a remarkably versatile and powerful platform in medicinal chemistry. The introduction of the nitro group confers unique electronic properties that enable these derivatives to engage with a diverse range of biological targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The mechanisms are often sophisticated, ranging from the stabilization of non-canonical DNA structures and inhibition of key signaling pathways to reductive bioactivation and dual-target inhibition.

While the therapeutic potential is clear, the journey from a promising lead compound to a clinical drug requires careful navigation of challenges such as selectivity and potential toxicity associated with the nitro group.[6] Future research should focus on optimizing structure-activity relationships to enhance target specificity while minimizing off-target effects. The development of prodrug strategies, where the nitro group is masked until it reaches the target tissue, could also mitigate systemic toxicity. The continued exploration of this privileged scaffold promises to yield a new generation of therapeutics to combat some of the most pressing diseases of our time.

References

-

Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]

-

Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Retrieved January 7, 2026, from [Link]

-

Nimbarte, V., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2016). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science. Retrieved January 7, 2026, from [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved January 7, 2026, from [Link]

-

Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2023). Frontiers. Retrieved January 7, 2026, from [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Retrieved January 7, 2026, from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Indolin-2-one Nitroimidazoles Exhibit an Unexpected Dual Mode of Action. (2022). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (2020). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. (1975). PubMed. Retrieved January 7, 2026, from [Link]

-

A review on recent developments of indole-containing antiviral agents. (2015). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2019). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. (2018). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved January 7, 2026, from [Link]

-

Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (2020). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2023). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. (2022). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. (2020). MDPI. Retrieved January 7, 2026, from [Link]

-

Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). PubMed. Retrieved January 7, 2026, from [Link]

-

Development of indole derivatives as inhibitors targeting STING-dependent inflammation. (2025). Semantic Scholar. Retrieved January 7, 2026, from [Link]

Sources